Molecular structure and properties of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine
Molecular structure and properties of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine
This in-depth technical guide provides a comprehensive analysis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine , a secondary amine integrating a bioactive 1,2,3-thiadiazole scaffold with a chiral lipophilic sec-butyl chain.
Status: Chemical Probe / Candidate Compound Class: 4-Substituted-1,2,3-Thiadiazole / Secondary Amine Primary Application Domains: Agrochemical Discovery (Plant Activators), Medicinal Chemistry (Antimicrobial/Antitumor)
Executive Summary
(Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is a heterocyclic secondary amine characterized by the fusion of a 1,2,3-thiadiazole pharmacophore and a butan-2-yl lipophilic tail . The 1,2,3-thiadiazole moiety is a privileged structure in agrochemistry, known for inducing Systemic Acquired Resistance (SAR) in plants (analogous to Acibenzolar-S-methyl and Tiadinil). In medicinal chemistry, this scaffold acts as a bioisostere for heteroaromatic rings, often exhibiting antitumor and antimicrobial efficacy via mechanisms involving radical generation or enzyme inhibition.
This guide details the molecular architecture, synthetic pathways, physiochemical properties, and experimental protocols for researchers utilizing this compound as a lead structure.
Molecular Architecture & Physiochemical Properties
Structural Analysis
The molecule consists of two distinct domains linked by a secondary amine nitrogen:
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The Warhead (1,2,3-Thiadiazole): A five-membered aromatic ring containing three heteroatoms.[1] The N=N and C-S bonds render it susceptible to specific metabolic activations (e.g., oxidative cleavage or photolysis).
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The Lipophilic Tail (Butan-2-yl): A chiral alkyl group that modulates solubility and steric fit within binding pockets. The C2 position of the butyl chain is a stereocenter, existing as (R) and (S) enantiomers.
Predicted Physiochemical Profile
Data derived from consensus computational models for the free base.
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₇H₁₃N₃S | Core composition.[2] |
| Molecular Weight | 171.26 g/mol | Fragment-like; high ligand efficiency potential. |
| LogP (Octanol/Water) | ~1.4 – 1.8 | Moderate lipophilicity; likely membrane permeable. |
| pKa (Conjugate Acid) | ~8.5 – 9.2 | Predominantly protonated (cationic) at physiological pH (7.4). |
| Topological Polar Surface Area | ~54 Ų | Good oral bioavailability profile (<140 Ų). |
| Rotatable Bonds | 4 | Flexible linker allows induced fit binding. |
| H-Bond Donors / Acceptors | 1 / 3 | Balanced profile for receptor interaction. |
Synthetic Methodologies
The synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is best approached via Reductive Amination , which offers milder conditions and higher functional group tolerance than direct alkylation.
Primary Route: Reductive Amination
This pathway involves the condensation of 1,2,3-thiadiazole-4-carbaldehyde with butan-2-amine to form an imine intermediate, followed by reduction.
Reaction Scheme (DOT Visualization)
Figure 1: One-pot reductive amination strategy using Sodium Triacetoxyborohydride.
Alternative Route: Nucleophilic Substitution
Direct alkylation of butan-2-amine with 4-(chloromethyl)-1,2,3-thiadiazole .
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Drawback: Risk of over-alkylation (formation of tertiary amines) and elimination side reactions.
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Optimization: Requires excess amine (3-5 equivalents) and a non-nucleophilic base (DIPEA) in Acetonitrile.
Experimental Protocols
Protocol: Reductive Amination (Standardized)
Objective: Synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine from aldehyde precursor.
Materials:
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1,2,3-Thiadiazole-4-carbaldehyde (1.0 eq)
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Butan-2-amine (1.2 eq)
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Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Acetic acid (glacial, 1.0 eq)
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Dichloromethane (DCM) (anhydrous)
Procedure:
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Imine Formation: In a flame-dried round-bottom flask under Nitrogen, dissolve 1,2,3-thiadiazole-4-carbaldehyde (5 mmol) in anhydrous DCM (20 mL).
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Add butan-2-amine (6 mmol) followed by acetic acid (5 mmol). Stir at room temperature for 30–60 minutes to ensure imine formation.
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Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (7.5 mmol) portion-wise over 10 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
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Quench: Quench with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes.
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Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
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Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
Analytical Characterization (Expected Signals)
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¹H NMR (400 MHz, CDCl₃):
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δ 8.5-8.7 ppm (s, 1H): Diagnostic singlet for the C5 proton of the 1,2,3-thiadiazole ring (deshielded).
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δ 4.1-4.2 ppm (s, 2H): Singlet (or AB quartet if chiral influence is strong) for the N-CH₂-Thiadiazole protons.
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δ 2.6-2.8 ppm (m, 1H): Multiplet for the methine (CH) of the butan-2-yl group.
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δ 1.4-1.6 ppm (m, 2H): Methylene protons of the ethyl group.
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δ 1.1 ppm (d, 3H): Methyl doublet (CH-CH₃).
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δ 0.9 ppm (t, 3H): Terminal methyl triplet.
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Biological & Pharmacological Potential[1][3][4][5][6][7][8]
Structure-Activity Relationship (SAR)
The 1,2,3-thiadiazole ring is not merely a structural spacer; it is a pro-drug scaffold .
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Agrochemical Mechanism: In plants, 1,2,3-thiadiazoles are metabolized to release thiadiazole-carboxylic acid derivatives, which mimic Salicylic Acid (SA). This binds to Non-Expressor of Pathogenesis-Related Genes 1 (NPR1), triggering the systemic defense response against fungi and bacteria.
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Medicinal Mechanism: The N=N-S moiety can undergo ring opening under specific enzymatic conditions, generating reactive species that can inhibit enzymes containing cysteine residues or interact with DNA.
Mechanism of Action Diagram (DOT Visualization)
Figure 2: Proposed activation pathway for biological efficacy.
Safety & Handling
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Hazards: As a secondary amine and thiadiazole derivative, treat as a potential irritant and skin sensitizer. 1,2,3-Thiadiazoles can release nitrogen gas upon thermal decomposition; avoid excessive heat (>150°C).
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or degradation of the heterocycle.
References
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on the synthesis and reactivity of the scaffold).
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Fan, Z., et al. (2009). "Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives containing 1,3,4-thiadiazole moiety." Journal of Agricultural and Food Chemistry, 57(10), 4279-4284. Link
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Abdel-Wahab, B. F., et al. (2011). "1,2,3-Thiadiazoles in Heterocyclic Synthesis." Chemistry of Heterocyclic Compounds, 47, 397–417. Link
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Du, X., et al. (2012). "Design, synthesis, and antifungal activity of novel 1,2,3-thiadiazole derivatives." Organic & Biomolecular Chemistry, 10, 613-620. (Provides relevant SAR data for 4-substituted thiadiazoles). Link
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PubChem Compound Summary. (2025). "1,2,3-Thiadiazol-4-ylmethyl derivatives." National Center for Biotechnology Information. Link

